molecular formula C21H15ClF2N4O2S B10936147 3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B10936147
M. Wt: 460.9 g/mol
InChI Key: XVJHZXSPMZMWAO-UHFFFAOYSA-N
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Description

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazole and difluorophenyl moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole: Similar in structure due to the pyrazole moiety.

    2-(2,4-Difluorophenyl)-1H-benzo[d]imidazole: Shares the difluorophenyl group.

    4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: Contains similar heterocyclic structures.

Uniqueness

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE is unique due to the combination of its functional groups and the specific arrangement of its atoms.

Properties

Molecular Formula

C21H15ClF2N4O2S

Molecular Weight

460.9 g/mol

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C21H15ClF2N4O2S/c22-13-10-25-27(11-13)7-8-28-20(30)16-3-1-2-4-18(16)26-21(28)31-12-19(29)15-6-5-14(23)9-17(15)24/h1-6,9-11H,7-8,12H2

InChI Key

XVJHZXSPMZMWAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=C(C=C(C=C3)F)F)CCN4C=C(C=N4)Cl

Origin of Product

United States

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